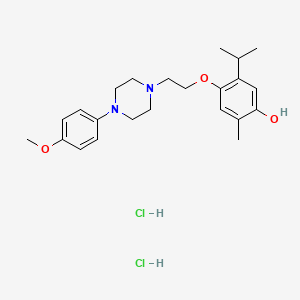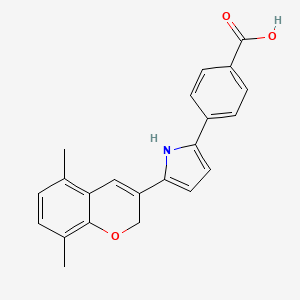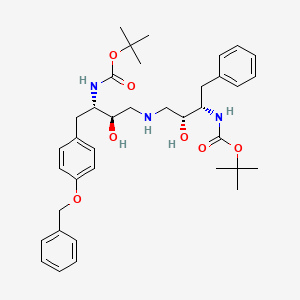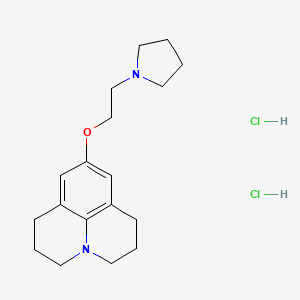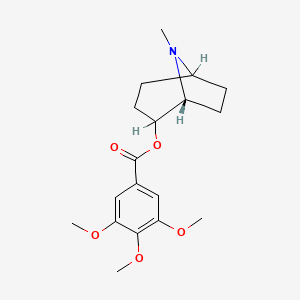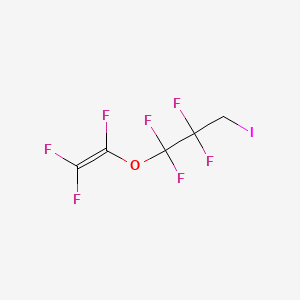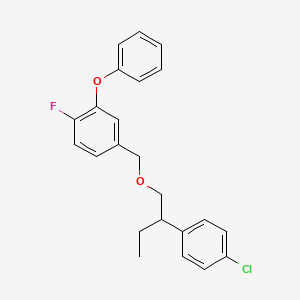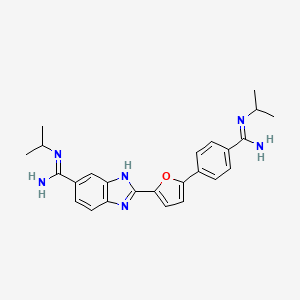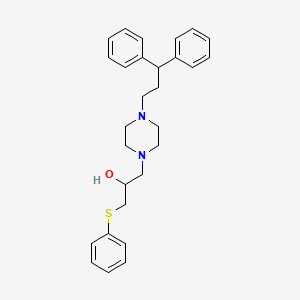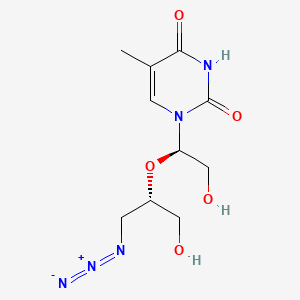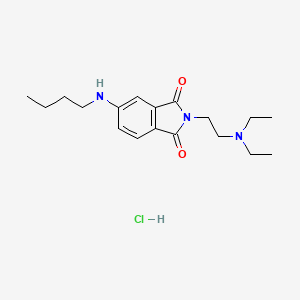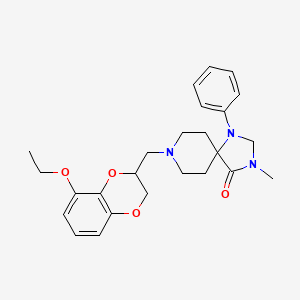
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(45)decane is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxan Ring: This step involves the reaction of catechol with ethyl bromoacetate under basic conditions to form the benzodioxan ring.
Introduction of the Spiro Center: The spiro center is introduced through a cyclization reaction involving a suitable diamine and a ketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反応の分析
Types of Reactions
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
8-(8-Methoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a methoxy group instead of an ethoxy group.
8-(8-Propoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane lies in its specific combination of functional groups and its potential for diverse applications. The ethoxy group, in particular, may impart unique properties compared to similar compounds with different substituents.
特性
CAS番号 |
102395-58-4 |
|---|---|
分子式 |
C25H31N3O4 |
分子量 |
437.5 g/mol |
IUPAC名 |
8-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H31N3O4/c1-3-30-21-10-7-11-22-23(21)32-20(17-31-22)16-27-14-12-25(13-15-27)24(29)26(2)18-28(25)19-8-5-4-6-9-19/h4-11,20H,3,12-18H2,1-2H3 |
InChIキー |
NBYVLVDHGYDMRH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC(CO2)CN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


